molecular formula C23H23BrN2O3S B12474636 N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,6-dimethylphenyl)glycinamide

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,6-dimethylphenyl)glycinamide

Cat. No.: B12474636
M. Wt: 487.4 g/mol
InChI Key: ACOHMONMAZJFPD-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,6-dimethylphenyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a bromophenyl sulfonyl group, and a dimethylphenyl group attached to a glycinamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,6-dimethylphenyl)glycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and an aromatic compound.

    Introduction of the Bromophenyl Sulfonyl Group: This step involves the sulfonylation of a bromophenyl compound using a sulfonyl chloride reagent under basic conditions.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a Grignard reaction or a similar organometallic reaction.

    Formation of the Glycinamide Backbone: The final step involves the coupling of the previously synthesized intermediates with glycine or a glycine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,6-dimethylphenyl)glycinamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,6-dimethylphenyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,6-dimethylphenyl)glycinamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,6-dimethylphenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,6-dimethylphenyl)glycinamide can be compared with other similar compounds, such as:

    N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,6-dimethylphenyl)glycinamide: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different reactivity and properties.

    N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(2,6-dimethylphenyl)glycinamide: The presence of a methyl group instead of a bromophenyl group can also influence the compound’s behavior and applications.

The uniqueness of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,6-dimethylphenyl)glycinamide lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C23H23BrN2O3S

Molecular Weight

487.4 g/mol

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C23H23BrN2O3S/c1-17-7-6-8-18(2)23(17)25-22(27)16-26(15-19-9-4-3-5-10-19)30(28,29)21-13-11-20(24)12-14-21/h3-14H,15-16H2,1-2H3,(H,25,27)

InChI Key

ACOHMONMAZJFPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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